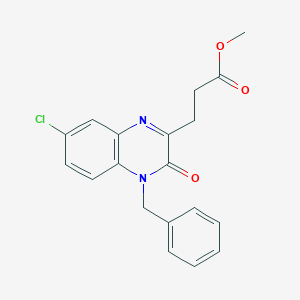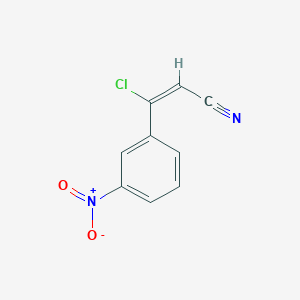
4-(3-chloro-4-fluorophenyl)-5-(2,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-Chloro-4-fluorophenyl)-5-(2,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol, commonly known as CFT, is a synthetic compound used in scientific research and laboratory experiments. CFT is a triazole-thiol compound that has a variety of applications in scientific research, including biochemical and physiological effects, as well as laboratory experiments. CFT is a versatile compound that can be synthesized in several ways, depending on the desired outcome.
Mecanismo De Acción
The mechanism of action of CFT is not fully understood, but it is believed to be related to its ability to inhibit the activity of certain enzymes. CFT is believed to bind to the enzyme and inhibit its activity, thus preventing the formation of certain products. In the case of COX-2, CFT is believed to bind to the enzyme and inhibit its activity, thus preventing the formation of prostaglandins, which are involved in inflammation.
Biochemical and Physiological Effects
CFT has been shown to have a variety of biochemical and physiological effects. CFT has been shown to inhibit the activity of certain enzymes, such as COX-2, which can lead to the inhibition of the production of certain products, such as prostaglandins. CFT has also been shown to inhibit the growth of certain types of cancer cells, as well as reduce the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CFT has several advantages for use in laboratory experiments. CFT is a relatively stable compound and is relatively easy to synthesize. CFT is also relatively non-toxic and is not known to be carcinogenic. However, CFT does have some limitations for use in laboratory experiments. CFT is not very soluble in water, which can make it difficult to use in certain experiments. Additionally, CFT is not very stable in the presence of light or heat, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several potential future directions for CFT. CFT could be used in the study of other diseases, such as diabetes or cardiovascular disease. CFT could also be used in the development of new drugs or drug delivery systems. Additionally, CFT could be used in the development of new materials, such as nanomaterials or biomaterials. Finally, CFT could be used in the development of new technologies, such as sensors or biosensors.
Métodos De Síntesis
CFT can be synthesized in several ways, including the use of a palladium-catalyzed reaction. This method involves the use of a palladium catalyst, such as palladium acetate, and a sulfur-containing compound, such as thiophene. The palladium catalyst helps to speed up the reaction and the sulfur-containing compound helps to form the triazole-thiol structure of CFT. The reaction takes place at room temperature and can be completed in a few hours.
Aplicaciones Científicas De Investigación
CFT has a variety of applications in scientific research, including its use as an inhibitor of enzymes, such as cyclooxygenase-2 (COX-2). CFT has also been used in the study of cancer, as it has been shown to inhibit the growth of certain types of cancer cells. CFT has also been used in the study of inflammation, as it has been shown to reduce the production of pro-inflammatory cytokines.
Propiedades
IUPAC Name |
4-(3-chloro-4-fluorophenyl)-3-(2,4-dichlorophenyl)-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7Cl3FN3S/c15-7-1-3-9(10(16)5-7)13-19-20-14(22)21(13)8-2-4-12(18)11(17)6-8/h1-6H,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBMGJJLLEDZNRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N2C(=NNC2=S)C3=C(C=C(C=C3)Cl)Cl)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7Cl3FN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(2-methyl-5-nitrobenzenesulfonyl)oxy]benzoic acid](/img/structure/B6143449.png)
![2-{[2-oxo-3-(1,3,3-trimethyl-2,3-dihydro-1H-indol-2-ylidene)propyl]sulfanyl}benzoic acid](/img/structure/B6143454.png)

![1-{4-[2-(aminomethyl)phenyl]piperazin-1-yl}ethan-1-one](/img/structure/B6143477.png)
![4-[5-methyl-2-(propan-2-yl)phenoxymethyl]benzohydrazide](/img/structure/B6143485.png)
![4-ethoxy-N-[2-(hydrazinecarbonyl)phenyl]benzene-1-sulfonamide](/img/structure/B6143486.png)
![potassium [4-(4-fluorophenyl)-5-sulfanylidene-4,5-dihydro-1,3,4-thiadiazol-2-yl]sulfanide](/img/structure/B6143491.png)

![(2S)-1-[2-(trifluoromethyl)benzenesulfonyl]pyrrolidine-2-carboxylic acid](/img/structure/B6143514.png)
![6-[(4-ethoxyphenyl)sulfamoyl]-2-hydroxyquinoline-4-carboxylic acid](/img/structure/B6143515.png)



